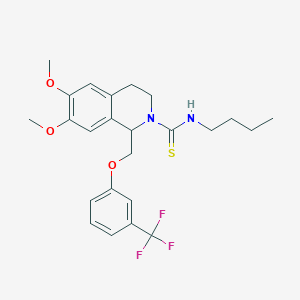![molecular formula C13H11FO3 B2593976 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-03-9](/img/structure/B2593976.png)
3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a fluoro-phenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The empirical formula of the compound is C13H11FO3, and its molecular weight is 234.22 . The InChI string, which is a textual identifier for chemical substances, is also provided .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from this acid have shown potential in inhibiting the growth of yeast-like fungi, such as Candida albicans . This application is significant in the development of new antifungal agents, which are crucial in combating fungal infections .
Anti-inflammatory Properties
The furan and fluorophenyl groups present in the compound suggest that it may possess anti-inflammatory properties. This is based on the known biological activity of similar structures, which have been used to develop non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Fluorinated compounds, like the one , are often explored for their anticancer properties due to the stability of the C-F bond and the ability to increase the binding affinity of the protein-ligand complex. This compound could be a candidate for the development of new anticancer drugs .
Liquid Crystalline Materials
The structural features of 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid make it a potential precursor for synthesizing novel liquid crystalline materials. These materials have applications in displays and other electronic devices .
Leukotriene B4 Receptor Agonists
Derivatives of this compound have been used in the synthesis of potent leukotriene B4 receptor agonists. These receptors play a role in inflammatory responses, and agonists can be used to study inflammatory diseases or as potential therapeutic agents .
Antiviral Agents
The compound’s derivatives could be investigated for their antiviral activities. The presence of the fluorophenyl group is often associated with antiviral properties, as seen in other fluorinated compounds .
Enzyme Inhibition
Due to the unique structure of the compound, it could be used to design enzyme inhibitors. These inhibitors can be used to study enzyme function or as drugs to treat diseases where enzyme activity needs to be controlled .
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid” were not found in the search results, it’s worth noting that derivatives of similar compounds, such as indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to various biological changes .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been associated with a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMSGNPALUHKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

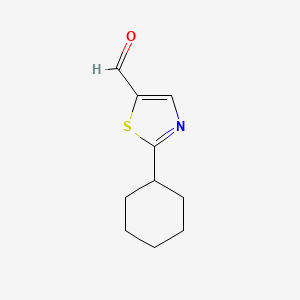
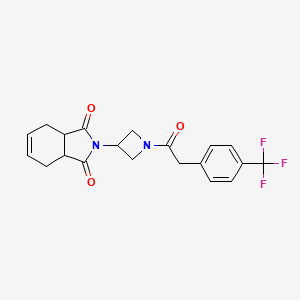
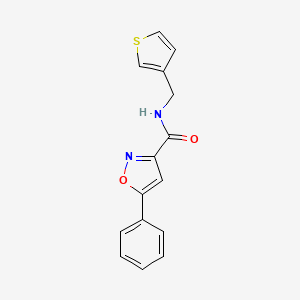
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)
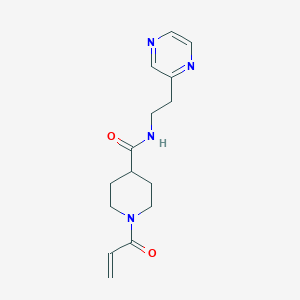
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
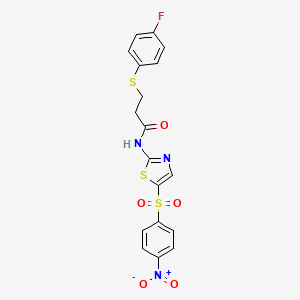
![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)
![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)


